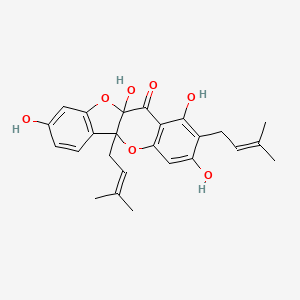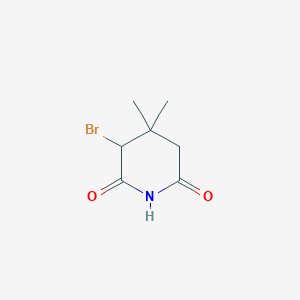
Methyl 2-hydroxy-6-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-6-iodobenzoate is an organic compound with the molecular formula C₈H₇IO₃. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by an iodine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves reacting 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: It can undergo cyclization reactions to form phthalide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Cyclization: Cobalt catalysts and aldehydes are used to facilitate the cyclization process.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Cyclization Products: Phthalide derivatives formed through cyclization reactions.
Scientific Research Applications
Methyl 2-hydroxy-6-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Methyl 2-hydroxy-6-nitrobenzoate: Contains a nitro group instead of an iodine atom.
Methyl 2-hydroxy-6-methylbenzoate: Features a methyl group in place of the iodine atom
Uniqueness
Methyl 2-hydroxy-6-iodobenzoate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research applications and chemical synthesis processes.
Properties
Molecular Formula |
C8H7IO3 |
|---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-iodobenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |
InChI Key |
UOLQKRHUDBBYRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)










![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)

